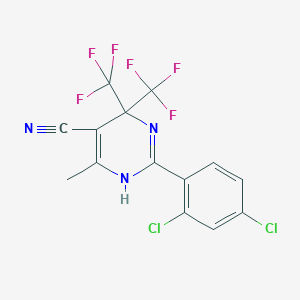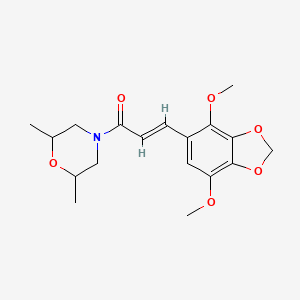![molecular formula C28H21N3O2 B11478342 2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features an indole moiety, a phenyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent steps may involve Suzuki–Miyaura coupling to introduce the phenyl and pyridine groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The indole moiety is known to interact with various biological targets, including tubulin, which is involved in cell division .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanones
Uniqueness
2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE is unique due to its combination of an indole ring, a phenyl group, and a pyridine moiety. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21N3O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H21N3O2/c32-27(25-23-11-4-5-12-24(23)31-26(25)20-8-2-1-3-9-20)28(33)30-21-15-13-19(14-16-21)18-22-10-6-7-17-29-22/h1-17,31H,18H2,(H,30,33) |
InChI Key |
UVFVBASUVUYPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11478272.png)
![methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11478278.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11478286.png)



![1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11478310.png)
![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide](/img/structure/B11478311.png)

![Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478331.png)
![7-tert-butyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11478333.png)
![N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478335.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B11478336.png)
